Ile-Gln can be derived from dietary proteins or synthesized through various chemical and enzymatic methods. It is commonly found in high-protein foods such as meat, dairy products, and legumes. Additionally, it can be produced synthetically in laboratories for research and clinical applications.
Ile-Gln is classified as a dipeptide, which falls under the broader category of peptides. Peptides are short chains of amino acids linked by peptide bonds and are fundamental to many biological functions.
The synthesis of Ile-Gln can be achieved through both chemical and enzymatic methods.
In chemical synthesis, the process may involve:
Ile-Gln has a specific molecular structure characterized by:
The structure consists of an isoleucine residue linked to a glutamine residue via a peptide bond, which influences its biochemical properties and interactions.
The dipeptide's structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity .
Ile-Gln can participate in various biochemical reactions, including:
The stability of Ile-Gln under different pH conditions is critical for its applications. Studies indicate that it remains stable at physiological pH but may hydrolyze under extreme conditions .
Ile-Gln exerts several biological effects through its involvement in metabolic pathways:
Research has shown that Ile-Gln supplementation can improve recovery in patients undergoing stress or illness by modulating inflammatory responses and enhancing gut integrity .
Relevant data indicates that the purity of synthesized Ile-Gln can reach up to 98% when using optimized HPLC methods .
Ile-Gln has numerous applications in both clinical and research settings:
Ile-Gln (Isoleucyl-glutamine) is synthesized primarily through protease-catalyzed reactions in aqueous-organic biphasic systems. The dipeptide forms via kinetic or thermodynamic control, where proteases catalyze the condensation of N-protected L-isoleucine (e.g., Z-Ile-OH) and glutamine. Key enzymes like granulosain—a cysteine protease from Solanum granuloso-leprosum fruit—achieve up to 71% peptide yield in 50% ethyl acetate/0.1 M Tris-HCl buffer (pH 8) [2]. This system minimizes hydrolysis, favoring nucleophilic attack by Gln’s α-amino group on the carbonyl carbon of activated Ile derivatives.
Table 1: Enzymatic Systems for Ile-Gln Synthesis
Enzyme Source | Reaction System | Yield | Optimal Conditions |
---|---|---|---|
Granulosain (Solanum) | Ethyl acetate/Tris-HCl biphasic | 71% | 50% organic phase, pH 8.0 |
Trypsin-like proteases | Aqueous-organic interfaces | 45-60% | Low water activity, pH 7-9 |
MIPs (epitope-imprinted) | HPLC columns with MAA/EGDMA | Variable | pH 6.0, optimized ionic strength |
Regulatory motifs also govern synthesis efficiency. Eukaryotic initiation factor-2α (eIF-2α) kinases, such as BeK in Bombyx mori, contain an "Ile-Gln-Met" conserved sequence that modulates substrate recognition and phosphorylation activity under stress [5]. This motif influences enzyme conformation during peptide bond formation, linking synthetic efficiency to cellular stress responses.
In microbes, Ile-Gln formation serves dual roles: nutrient acquisition and signaling. Staphylococcus aureus and Listeria monocytogenes express extracellular proteases that cleave peptides at Ile-Gln sites, releasing free amino acids for uptake. For example, the tripeptide Ile-Gln-Asn from black soybean hydrolysates inhibits adipocyte differentiation by downregulating PPARγ and C/EBPα—a mechanism exploitable for functional foods [1].
Microbial peptide utilization involves:
Notably, Bacillus subtilis employs metabolic reprogramming under nitrogen limitation, where Ile-Gln hydrolysis activates CodY regulon genes, linking peptide metabolism to starvation responses [2] [9].
Metabolic flux analysis (MFA) quantifies Ile-Gln’s role in cellular networks using isotopic tracing and stoichiometric modeling. In E. coli shifting from carbon to nitrogen limitation, parallel labeling with [¹³C]Ile and [¹⁵N]Gln revealed:
Table 2: Metabolic Flux Analysis Techniques for Ile-Gln
Method | Tracers Used | Key Insights | Limitations |
---|---|---|---|
Parallel labeling | [¹³C]Ile, [¹⁵N]Gln | Quantifies cross-pathway flux partitioning | Requires multiple experiments |
Dynamic MFA | ¹³C-glucose + Ile-Gln | Tracks real-time flux in transient conditions | Noise amplification in data |
13C-MFA | [U-¹³C]Glutamine | Maps Ile-Gln incorporation into TCA cycle | Limited resolution in eukaryotes |
In cancer cells, KRAS mutations rewire BCAA metabolism, where Ile-Gln degradation supports NADPH production via glutamate dehydrogenase. This flux is critical in pancreatic ductal adenocarcinoma, where BCAT2 acetylation suppresses Ile-Gln utilization, reducing tumor growth [9]. Plant studies show drought-stressed Arabidopsis upregulates MGL expression, increasing 2-ketobutyrate flux by 50% to sustain Ile and antioxidant synthesis [10].
Physiological impacts include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: